4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Molecular Structure Analysis
The molecular structure of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 245.02 . It is a solid at room temperature .
Scientific Research Applications
Results
These kinase inhibitors show promise in cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis. The efficacy of these compounds is often validated through biochemical assays and cell viability tests .
Methods of Application: Synthetic routes often involve palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen bonds essential for creating heterocyclic structures .
Results: The synthesized heterocycles exhibit a wide range of biological activities, which are quantified using various analytical techniques such as NMR, mass spectrometry, and HPLC .
Material Science
Results
Biochemistry
Results
Nanotechnology
Results
Agricultural Chemistry
Results
Methods of Application: These derivatives, specifically halogenated benzylidenebenzohydrazides, are synthesized with high yields and exhibit cytotoxic effects against various cancer cell lines .
Results: One compound, in particular, demonstrated significant inhibitory activity against key enzymes like EGFR and Her2, with IC50 values ranging from 40 to 204 nM, comparable to known inhibitors .
Methods of Application: These compounds are designed by hybridizing 7H-pyrrolo[2,3-d]pyrimidine with cinnamamide fragments to effectively inhibit nitric oxide production .
Results: A specific compound displayed vigorous inhibitory activity on nitric oxide production with an IC50 value significantly lower than that of the control, showing potential as an anti-inflammatory agent .
Antiviral Research
Results
Methods of Application: The compound is used in the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib, following specific synthetic pathways .
Results: These JAK inhibitors have shown effectiveness in clinical trials, improving symptoms for patients with conditions like rheumatoid arthritis .
Methods of Application: A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and their minimum inhibitory concentration (MIC) against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
Results
Several compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis, with MIC90 values ranging from 0.488 to 62.5 µM. The most potent derivative had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Future Directions
properties
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1100318-96-4 | |
Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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